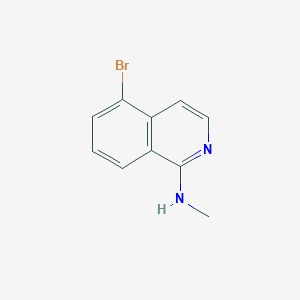

![molecular formula C18H29N3O6S2 B2412469 4-methoxy-3-[methyl(methylsulfonyl)amino]-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzenesulfonamide CAS No. 876901-05-2](/img/structure/B2412469.png)

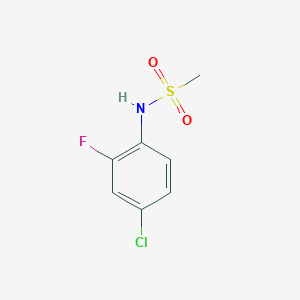

4-methoxy-3-[methyl(methylsulfonyl)amino]-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

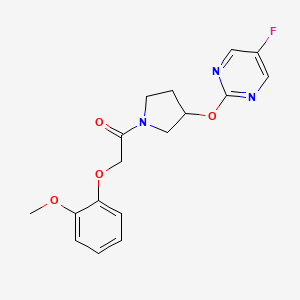

The compound “4-methoxy-3-[methyl(methylsulfonyl)amino]-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzenesulfonamide” is an organic compound . It’s also known as 3-Ethoxy-4-Methoxy-alpha-[(Methylsulfonyl)Methyl]-benzeneMethanaMine .

Synthesis Analysis

The synthesis of similar compounds often involves processes such as alkylation, nitration, reduction, cyclization, chlorination, and amination .Molecular Structure Analysis

The molecular formula of this compound is C12H19NO4S .Physical And Chemical Properties Analysis

This compound has a melting point of 120 °C and a predicted boiling point of 469.6±45.0 °C. Its predicted density is 1.195±0.06 g/cm3 . It’s slightly soluble in chloroform, DMSO, and methanol when heated .Scientific Research Applications

Photodynamic Therapy and Photosensitization

Application in Photodynamic Therapy : A study by Pişkin, Canpolat, and Öztürk (2020) highlighted the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibited properties useful for photodynamic therapy applications, such as high singlet oxygen quantum yield, which is crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Potential as Photosensitizers : Another study conducted by Öncül, Öztürk, and Pişkin (2021) synthesized zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents, exploring their photophysical and photochemical properties. This research suggested the potential use of these compounds as photosensitizers for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).

Synthesis and Bioactivity of Novel Compounds

Synthesis of Azetidin-2-ones with Antifungal Activity : Gupta and Halve (2015) synthesized a series of benzenesulfonamide derivatives, demonstrating potent antifungal activity against specific fungi. This study underlines the importance of benzenesulfonamide derivatives in developing new antifungal agents (Gupta & Halve, 2015).

Investigation of Hydrolysis Mechanisms : Research by Braschi et al. (1997) focused on the hydrolysis of a similar sulfonylurea herbicide, examining the degradation pathways and environmental implications. This study is relevant for understanding the environmental behavior of similar sulfonylurea compounds (Braschi et al., 1997).

Safety and Hazards

properties

IUPAC Name |

4-methoxy-3-[methyl(methylsulfonyl)amino]-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O6S2/c1-14-8-11-21(12-9-14)18(22)7-10-19-29(25,26)15-5-6-17(27-3)16(13-15)20(2)28(4,23)24/h5-6,13-14,19H,7-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBKHNCOMNWSBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CCNS(=O)(=O)C2=CC(=C(C=C2)OC)N(C)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-3-[methyl(methylsulfonyl)amino]-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorophenyl)-2-[(5-iodo-2,6-dimethyl-4-pyrimidinyl)oxy]-1-ethanone](/img/structure/B2412388.png)

![2-[1-Acetyl-5-(2-methylphenyl)-2-pyrazoline-3-yl]phenol](/img/structure/B2412394.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2412402.png)

![Ethyl 2-{[(3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2412405.png)